molecular formula C14H26O2 B14478272 5-Hydroxy-7,11-dimethyldodec-10-en-3-one CAS No. 68922-12-3

5-Hydroxy-7,11-dimethyldodec-10-en-3-one

Cat. No.: B14478272
CAS No.: 68922-12-3
M. Wt: 226.35 g/mol
InChI Key: LZCOUZAIBZKDOG-UHFFFAOYSA-N
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Description

5-Hydroxy-7,11-dimethyldodec-10-en-3-one: is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Carbon Skeleton: The initial step involves constructing the carbon skeleton through a series of reactions such as aldol condensation or Grignard reactions.

    Introduction of Functional Groups: The hydroxyl group and double bond are introduced through specific reactions like hydroboration-oxidation or Wittig reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,11-dimethyldodec-10-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-7,11-dimethyldodec-10-en-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways: The compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

5-Hydroxy-7,11-dimethyldodec-10-en-3-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 5-Hydroxy-7,11-dimethyldodec-10-en-2-one and 5-Hydroxy-7,11-dimethyldodec-10-en-4-one share similar structures but differ in the position of functional groups.

    Uniqueness: The specific arrangement of functional groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications.

Properties

CAS No.

68922-12-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

5-hydroxy-7,11-dimethyldodec-10-en-3-one

InChI

InChI=1S/C14H26O2/c1-5-13(15)10-14(16)9-12(4)8-6-7-11(2)3/h7,12,14,16H,5-6,8-10H2,1-4H3

InChI Key

LZCOUZAIBZKDOG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(CC(C)CCC=C(C)C)O

Origin of Product

United States

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